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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)propanoic acid

Cat. No.: B1582652 Get Quote

An In-depth Technical Guide on 2-(4-Chlorophenyl)propanoic acid (CAS: 938-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Chlorophenyl)propanoic acid, with CAS number 938-95-4, is a member of the

arylpropionic acid class of molecules. This class is renowned for its pharmacological

significance, most notably including widely used Nonsteroidal Anti-Inflammatory Drugs

(NSAIDs) like ibuprofen and naproxen. The core structure, featuring a propanoic acid moiety

attached to an aromatic ring, is a key pharmacophore responsible for the biological activity

observed in these compounds. The primary mechanism of action for this class involves the

inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory

pathway.[1][2] This technical guide provides a comprehensive overview of the known

properties, relevant experimental protocols, and the biological context of 2-(4-
Chlorophenyl)propanoic acid.

Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in research and

development. The data presented below has been compiled from various chemical databases.

Table 1: Physicochemical Properties
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Property Value Reference(s)

CAS Number 938-95-4 [3]

Molecular Formula C₉H₉ClO₂ [3]

Molecular Weight 184.62 g/mol [4]

IUPAC Name
2-(4-chlorophenyl)propanoic

acid
[4]

Appearance White Solid

Melting Point 55-59 °C [3]

Boiling Point 121-126 °C at 0.2 mmHg [3]

SMILES
CC(C(=O)O)C1=CC=C(C=C1)

Cl
[4]

InChIKey
YOZILQVNIWNPFP-

UHFFFAOYSA-N
[4]

Predicted pKa 4.21 ± 0.10

Predicted Density 1.263 ± 0.06 g/cm³

Table 2: Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available. The

following represents data from public databases or is predicted for closely related structures.

Researchers should obtain experimental data for confirmation.
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Spectrum Type Key Features / Peaks Reference(s)

¹H NMR

Predicted shifts based on

propanoic acid structure: ~11-

12 ppm (singlet, 1H, -COOH),

~7.3 ppm (multiplet, 4H, Ar-H),

~3.7 ppm (quartet, 1H, -CH),

~1.5 ppm (doublet, 3H, -CH₃).

[5]

¹³C NMR

Predicted shifts based on

propanoic acid structure: ~180

ppm (C=O), ~140 ppm (Ar-C),

~133 ppm (Ar-C-Cl), ~129 ppm

(Ar-CH), ~45 ppm (-CH), ~18

ppm (-CH₃).

Mass Spec (EI)
Key m/z fragments: 184 ([M]+),

139 ([M-COOH]+), 111, 75.

Infrared (IR)

Characteristic absorptions

(cm⁻¹): ~3000 (broad, O-H

stretch), ~1700 (strong, C=O

stretch), ~1490 (C=C aromatic

stretch), ~1100 (C-O stretch),

~830 (C-Cl stretch).

[6]

Safety and Handling
2-(4-Chlorophenyl)propanoic acid is classified as a hazardous substance and requires

careful handling in a laboratory setting.

Table 3: GHS Hazard Information
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Hazard Statement Code Description

Pictogram(s) GHS06 Skull and crossbones

Signal Word Danger

Acute Toxicity H301 Toxic if swallowed

Skin Sensitization H317
May cause an allergic skin

reaction

Eye Irritation H319 Causes serious eye irritation

Handling Precautions:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols
The following sections detail representative experimental methodologies for the synthesis and

analysis of 2-(4-Chlorophenyl)propanoic acid, based on established procedures for

arylpropionic acids.

Protocol 1: Synthesis via Friedel-Crafts Acylation and
Rearrangement
This protocol is adapted from general methods for synthesizing 2-arylpropionic acids. It

involves the acylation of chlorobenzene followed by a Willgerodt-Kindler reaction and

subsequent hydrolysis.
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Workflow Diagram: Synthesis

Step 1: Friedel-Crafts Acylation

Step 2: Willgerodt-Kindler Reaction

Step 3: Hydrolysis

Step 4: Purification

Chlorobenzene + Propanoyl Chloride

4'-Chloro-propiophenone

Reaction at 0°C to RT

AlCl₃ (catalyst)
Dichloromethane (solvent)

4'-Chloro-propiophenone

Thiomorpholide Intermediate

Reflux

Sulfur + Morpholine

Thiomorpholide Intermediate

2-(4-Chlorophenyl)propanoic acid

Reflux

H₂SO₄ (aq) / Acetic Acid

Crude Product

Pure Product

Recrystallization (e.g., Toluene/Hexane)
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Caption: Synthetic workflow for 2-(4-Chlorophenyl)propanoic acid.

Methodology:

Step 1: Friedel-Crafts Acylation

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane

(DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise.

After stirring for 15 minutes, add chlorobenzene (1.0 eq) dissolved in DCM dropwise,

maintaining the temperature below 5°C.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates

consumption of the starting material.

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure to yield crude 4'-chloro-propiophenone.

Step 2: Willgerodt-Kindler Reaction

Combine the crude 4'-chloro-propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0

eq).

Heat the mixture to reflux (approx. 130-140°C) for 8-12 hours.

Cool the reaction mixture and use the resulting crude thiomorpholide intermediate directly

in the next step.

Step 3: Hydrolysis

To the crude thiomorpholide, add a mixture of 70% aqueous sulfuric acid and acetic acid

(1:1 v/v).

Heat the mixture to reflux for 12-18 hours.

Cool the reaction to room temperature and pour it into ice water.
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Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Step 4: Purification

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

toluene/hexanes) to afford pure 2-(4-Chlorophenyl)propanoic acid.

Protocol 2: Analytical Quantification by RP-HPLC
This protocol provides a representative method for the analysis and quantification of 2-(4-
Chlorophenyl)propanoic acid, based on common methods for related NSAIDs.[7][8]

Workflow Diagram: HPLC Analysis
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Caption: General workflow for HPLC analysis.

Methodology:

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM KH₂PO₄, pH

adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[7][8]

Flow Rate: 1.0 mL/min.[7][8]

Detection Wavelength: 225 nm.[7][8]

Column Temperature: 30°C.[7][8]

Injection Volume: 20 µL.

Procedure:

Standard Preparation: Prepare a stock solution of 2-(4-Chlorophenyl)propanoic acid
(e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial

dilution.

Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in

the mobile phase to a concentration within the calibration range. Filter the solution through

a 0.45 µm syringe filter before injection.

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the standards and samples.

Quantification: Identify the peak corresponding to 2-(4-Chlorophenyl)propanoic acid
based on its retention time. Construct a calibration curve by plotting the peak area versus

the concentration of the standards. Determine the concentration of the analyte in the

samples from the calibration curve.

Biological Activity and Mechanism of Action
As a member of the arylpropionic acid family, 2-(4-Chlorophenyl)propanoic acid is predicted

to function as a Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][9][10] The primary

mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-

1 and COX-2.[11]

These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs),

which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pharmacia.pensoft.net/article/80843/
https://public.pensoft.net/items/?p=7TVeXpoqfNYT89tyrm3ifrTeG9Wv8P676JSQp%2FH2pj9hhtoybol4GF7LEbj3fxHT5Fo8esHsuNYAbZFvZBDDZQnNGvgWB4wgAIYkjyzNe3LaW2Fs9QVwLKaArmQ%3D&n=khJveOovb9Ybv8RjkCG7JemZId2ygL%2Fn95TZ
https://pharmacia.pensoft.net/article/80843/
https://public.pensoft.net/items/?p=7TVeXpoqfNYT89tyrm3ifrTeG9Wv8P676JSQp%2FH2pj9hhtoybol4GF7LEbj3fxHT5Fo8esHsuNYAbZFvZBDDZQnNGvgWB4wgAIYkjyzNe3LaW2Fs9QVwLKaArmQ%3D&n=khJveOovb9Ybv8RjkCG7JemZId2ygL%2Fn95TZ
https://pharmacia.pensoft.net/article/80843/
https://public.pensoft.net/items/?p=7TVeXpoqfNYT89tyrm3ifrTeG9Wv8P676JSQp%2FH2pj9hhtoybol4GF7LEbj3fxHT5Fo8esHsuNYAbZFvZBDDZQnNGvgWB4wgAIYkjyzNe3LaW2Fs9QVwLKaArmQ%3D&n=khJveOovb9Ybv8RjkCG7JemZId2ygL%2Fn95TZ
https://pharmacia.pensoft.net/article/80843/
https://public.pensoft.net/items/?p=7TVeXpoqfNYT89tyrm3ifrTeG9Wv8P676JSQp%2FH2pj9hhtoybol4GF7LEbj3fxHT5Fo8esHsuNYAbZFvZBDDZQnNGvgWB4wgAIYkjyzNe3LaW2Fs9QVwLKaArmQ%3D&n=khJveOovb9Ybv8RjkCG7JemZId2ygL%2Fn95TZ
https://www.benchchem.com/product/b1582652?utm_src=pdf-body
https://www.benchchem.com/product/b1582652?utm_src=pdf-body
https://www.benchchem.com/product/b1582652?utm_src=pdf-body
http://www.orientjchem.org/vol32no4/recent-advancements-and-biological-activities-of-aryl-propionic-acid-derivatives-a-review/
https://ijpsr.com/bft-article/a-brief-review-on-recent-advancements-and-biological-activities-of-aryl-propionic-acid-derivatives/
https://www.researchgate.net/publication/341423542_Aryl_Propionic_Acid_Derivatives_A_Recent_Advancement_in_Pharmacological_Activities
https://www.ncbi.nlm.nih.gov/books/NBK549795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes,

NSAIDs prevent prostaglandin synthesis, thereby exerting their anti-inflammatory, analgesic,

and antipyretic effects.[12][13]

Signaling Pathway: COX Inhibition

Arachidonic Acid

COX-1 / COX-2 Enzymes

Prostaglandins (PGH₂)

Inflammation, Pain, Fever

2-(4-Chlorophenyl)propanoic acid
(NSAID)

 Inhibition

Click to download full resolution via product page

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively

expressed COX-1 isoform is associated with common NSAID side effects, such as

gastrointestinal irritation.[12][13] The specific selectivity profile of 2-(4-
Chlorophenyl)propanoic acid for COX-1 versus COX-2 has not been extensively reported

and would be a critical area for further investigation to determine its therapeutic potential and

side-effect profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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